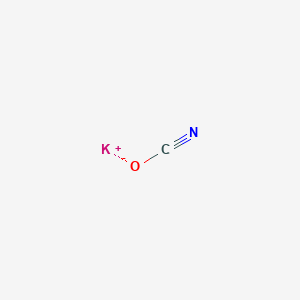

Potassium cyanate

Cat. No. B148715

Key on ui cas rn:

590-28-3

M. Wt: 82.123 g/mol

InChI Key: NRONKADYZCLPCM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04147716

Procedure details

Into a 500 ml. three-necked round-bottomed flask equipped with thermometer, stirrer, reflux condenser, and dropping funnel are placed 40 g. (0.493 mole) of potassium cyanate and 250 ml. of sulfolane (tetrahydrothiophene-1,1-dioxide). This mixture is heated with stirring to 90° C. by means of an oil bath. Bromoethane (95 g., 0.8 mole) is then added dropwise to the mixture over a 1.5 hour period. The temperature of the reaction mixture drops to 75° C. during the addition of bromoethane. A solution of 50 g. (0.228 mole, 86.5%) N-(2-cyanoethyl)-N-(2-hydroxyethyl) aniline in 50 ml. of sulfolane is added, and heating of the resulting mixture is continued at 90° C. for three hours. The reaction mixture is cooled to room temperature and then poured into 2 liters of cold water. The mixture is agitated for 0.5 hour, and the two resulting layers separated. TLC of the organic layer in 4:1 benzene:acetone shows only a trace of starting material. The infrared spectrum of the product of the above formula shows absorptions at 3370, 2250, 1915, 1680, and 596 cm-1.

Name

potassium cyanate

Quantity

0.493 mol

Type

reactant

Reaction Step One

Quantity

0.228 mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[O-:1][C:2]#[N:3].[K+].S1(CCCC1)(=O)=O.Br[CH2:13][CH3:14].[C:15]([CH2:17][CH2:18][N:19]([CH2:26][CH2:27][OH:28])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)#[N:16]>O>[C:15]([CH2:17][CH2:18][N:19]([CH2:26][CH2:27][O:28][C:2](=[O:1])[NH:3][CH2:13][CH3:14])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)#[N:16] |f:0.1|

|

Inputs

Step One

|

Name

|

potassium cyanate

|

|

Quantity

|

0.493 mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]C#N.[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S1(=O)(=O)CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

95 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrCC

|

Step Five

|

Name

|

|

|

Quantity

|

0.228 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CCN(C1=CC=CC=C1)CCO

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S1(=O)(=O)CCCC1

|

Step Seven

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring to 90° C. by means of an oil bath

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

three-necked round-bottomed flask equipped with thermometer, stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This mixture is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating of the resulting mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is cooled to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is agitated for 0.5 hour

|

|

Duration

|

0.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the two resulting layers separated

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(#N)CCN(C1=CC=CC=C1)CCOC(NCC)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |